Mass Spectrometric Discrimination: oQ (m/z 426) Versus Queuosine (m/z 410) in LC-MS Analysis of tRNA Hydrolysates
In reverse-phase HPLC coupled to electrospray ionization mass spectrometry, nucleoside oQ and queuosine (Q) are unambiguously resolved by their protonated molecular ions. Extracted ion chromatograms for oQ (m/z = 426, [M+H]⁺) and Q (m/z = 410, [M+H]⁺) show baseline separation of the two species, with a mass difference of 16 Da corresponding to one oxygen atom—the epoxide that distinguishes oQ from the alkene product Q [1]. Both species co-elute at approximately 30–32 min under the chromatographic conditions described, but their distinct mass channels permit simultaneous quantitation from a single RNA hydrolysate injection. This mass difference serves as the primary analytical handle for monitoring oQ-to-Q conversion in enzymatic assays.
| Evidence Dimension | Monitored mass-to-charge ratio (m/z) for protonated molecular ion [M+H]⁺ by LC-ESI-MS |
|---|---|
| Target Compound Data | oQ: m/z = 426 [M+H]⁺; molecular formula C₁₇H₂₃N₅O₈; monoisotopic mass 425.155 Da |
| Comparator Or Baseline | Queuosine (Q): m/z = 410 [M+H]⁺; molecular formula C₁₇H₂₃N₅O₇; monoisotopic mass 409.160 Da |
| Quantified Difference | Δm/z = 16 Da (one oxygen atom); Δ monoisotopic mass ≈ 15.995 Da |
| Conditions | LC-MS on a 4.6 × 250 mm Eclipse XDB-C18 column; gradient from ammonium acetate (pH 6.0) to 40% acetonitrile/60% H₂O at 0.3 mL/min; ESI positive ion mode; ion source temperature 200 °C [1] |
Why This Matters
This 16-Da mass offset enables unequivocal discrimination of the epoxide substrate from its reduced product in a single analytical run, which is essential for quality control of synthetic oQ batches, monitoring enzymatic conversion in QueG/QueH assays, and screening bacterial knockout collections for Q-biosynthesis defects.
- [1] Miles, Z.D.; McCarty, R.M.; Molnar, G.; Bandarian, V. Discovery of epoxyqueuosine (oQ) reductase reveals parallels between halorespiration and tRNA modification. Proc. Natl. Acad. Sci. U.S.A. 2011, 108 (18), 7368–7372. DOI: 10.1073/pnas.1018636108. View Source
